1-Benzyl-4-phenylpiperidine-4-carboxamide

Description

Contextual Significance of Piperidine (B6355638) Heterocycles in Chemical Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the field of medicinal chemistry and pharmaceutical development. researchgate.netnih.gov Recognized as a "privileged structural motif," the piperidine scaffold is present in a vast number of FDA-approved pharmaceuticals and biologically active natural products. rsc.org Its prevalence stems from its synthetic accessibility and its ability to provide a three-dimensional framework that can be readily functionalized, allowing for precise orientation of substituents to interact with biological targets. researchgate.net

The versatility of the piperidine nucleus enables it to serve as a core structure in the design of drugs across more than twenty different pharmaceutical classes. nih.gov Synthetic chemists have developed numerous methods for the construction and derivatization of the piperidine ring, including alkene cyclization, reductive amination, and various multi-component reactions. nih.govorganic-chemistry.org This extensive synthetic toolkit facilitates the creation of diverse libraries of piperidine derivatives for drug discovery programs, targeting a wide array of receptors and enzymes. chemrxiv.org The conformational rigidity of the piperidine ring, combined with the basicity of the nitrogen atom, often enhances binding affinity and improves pharmacokinetic properties of drug candidates. researchgate.net

Structural Characteristics and Chemical Importance of 1-Benzyl-4-phenylpiperidine-4-carboxamide

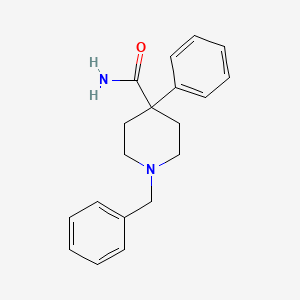

This compound is a derivative of the piperidine heterocyclic system. Its structure is characterized by a central piperidine ring. A benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) group) is substituted on the piperidine nitrogen at position 1. The carbon atom at position 4 is quaternary, bearing both a phenyl group and a carboxamide group (-CONH2). This specific arrangement of bulky, aromatic groups around a rigid saturated heterocycle defines its three-dimensional shape and chemical properties.

The chemical importance of this compound lies in its membership in the 4-phenylpiperidine (B165713) class, a scaffold known to be a key component in various pharmacologically active molecules. researchgate.net The N-benzyl group is a common protecting group for the secondary amine in piperidine synthesis and can also influence the molecule's biological activity. researchgate.net The geminal substitution at the 4-position with both a phenyl and a carboxamide group creates a sterically hindered and structurally complex center, which can be crucial for specific receptor interactions.

While detailed experimental data for this compound is not widely published, the properties of its immediate precursor, 1-Benzyl-4-phenylpiperidine-4-carboxylic acid, provide valuable context.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H21NO2 | nih.govappchemical.com |

| Molecular Weight | 295.38 g/mol | appchemical.com |

| IUPAC Name | 1-benzyl-4-phenylpiperidine-4-carboxylic acid | nih.gov |

| CAS Number | 61886-17-7 | nih.govsigmaaldrich.com |

| Melting Point | 285-286 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

Overview of Current Research Trajectories and Academic Gaps

The current research landscape for 4-phenylpiperidine derivatives is active, with many studies focusing on their potential as therapeutic agents, particularly targeting the central nervous system. For instance, compounds with this core scaffold have been designed and synthesized to investigate their activity as mu-opioid receptor agonists. researchgate.net Other derivatives of 4-benzylpiperidine have been explored for their potential as NMDA receptor antagonists, with applications in treating psychosis. wikipedia.org

However, a significant academic gap exists concerning the specific compound this compound. A review of scientific literature indicates a scarcity of dedicated research on its synthesis, characterization, and biological evaluation. Most available information pertains to its carboxylic acid precursor or other closely related analogues. researchgate.netnih.govprepchem.com

Future research trajectories could therefore focus on several key areas:

Development of efficient synthesis methods: Establishing a reliable and high-yield synthetic route specifically for the carboxamide derivative.

Biological Screening: Investigating the compound's activity across a range of biological targets, particularly CNS receptors, given the known pharmacology of the 4-phenylpiperidine scaffold. researchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to understand how structural modifications impact biological activity.

The lack of published data highlights an opportunity for novel research into the properties and potential applications of this compound, contributing to the broader understanding of this important class of chemical compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-phenylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c20-18(22)19(17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H2,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUVVZKXVNALKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=CC=C2)C(=O)N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00233098 | |

| Record name | 1-Benzyl-4-phenylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84176-76-1 | |

| Record name | 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84176-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-phenylpiperidine-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084176761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC73397 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-4-phenylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-phenylpiperidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzyl 4 Phenylpiperidine 4 Carboxamide and Its Chemical Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Piperidine (B6355638) Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 1-benzyl-4-phenylpiperidine-4-carboxamide, the primary disconnections are made at the bonds adjacent to the nitrogen atom and at the C4 position of the piperidine ring, which bears both a phenyl and a carboxamide group.

A key retrosynthetic disconnection involves breaking the amide C-N bond, leading back to 1-benzyl-4-phenylpiperidine-4-carboxylic acid or its corresponding ester or acid chloride. This precursor already contains the core piperidine structure with the desired substituents at the 1 and 4 positions.

Further deconstruction of the 1-benzyl-4-phenylpiperidine-4-carboxylic acid intermediate points to several strategic disconnections. A primary disconnection is at the C4-phenyl and C4-carboxyl bonds, suggesting a convergent synthesis where the piperidine ring is formed first, followed by the introduction of these substituents. This leads back to a key precursor, 1-benzyl-4-piperidone. The synthesis of 1-benzyl-4-piperidone itself can be achieved through methods like the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine. chemicalbook.com

Another significant disconnection strategy breaks the bonds around the quaternary C4 carbon, suggesting multi-component reactions as a potential synthetic route. This approach allows for the simultaneous formation of multiple bonds and the rapid assembly of the complex piperidine core.

Synthesis of Key Intermediates

The construction of the this compound scaffold relies on the efficient synthesis of several key intermediates. The choice of synthetic pathway often depends on the availability of starting materials and the desired scale of the reaction.

Derivatization from 1-Benzyl-4-piperidone

1-Benzyl-4-piperidone is a versatile and common starting material for the synthesis of 4-substituted piperidines. chemicalbook.com It can be synthesized from benzylamine and methyl acrylate through a sequence of 1,4-addition, Dieckmann condensation, and subsequent hydrolysis and decarboxylation. chemicalbook.com Another route involves the benzylation of 4-piperidone hydrochloride using benzyl (B1604629) bromide in the presence of a base like potassium carbonate. chemicalbook.com

Once obtained, 1-benzyl-4-piperidone can undergo various reactions to introduce the necessary phenyl and carboxyl functionalities at the 4-position.

Strecker-Type Reaction Variants for α-Amino Nitriles

The Strecker synthesis is a classic method for preparing α-amino acids and their derivatives. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org In the context of this compound synthesis, a variation of the Strecker reaction can be employed starting from 1-benzyl-4-piperidone. The reaction involves the treatment of the piperidone with a cyanide source, such as potassium cyanide or hydrogen cyanide, and an amine. organic-chemistry.orgwikipedia.orgtandfonline.com

In a typical procedure, 1-benzyl-4-piperidone reacts with aniline and a cyanide source to form the intermediate 1-benzyl-4-phenylamino-4-cyano-piperidine. This α-amino nitrile is a crucial precursor that can then be hydrolyzed to the corresponding carboxylic acid or carboxamide. The reaction is often carried out in an acidic medium to facilitate the formation of the iminium ion intermediate, which is then attacked by the cyanide ion. organic-chemistry.orgmasterorganicchemistry.com The yield of this reaction can be sensitive to the reaction time and conditions due to the acid sensitivity of the resulting α-aminonitrile. dtic.milresearchgate.net

| Reactants | Reagents | Product | Yield | Reference |

| 1-Benzyl-4-piperidone, Aniline | KCN | 1-Benzyl-4-phenylamino-4-cyano-piperidine | >90% | dtic.mil |

| 4-(2-ketobenzimidazolinyl)piperidine, Cycloheptanone | KCN, TsOH·H₂O | α-aminonitrile product | 97% | tandfonline.com |

Multi-Component Reactions (e.g., Ugi 4C Reaction) for Core Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be utilized to construct the 1,4-disubstituted piperidine core. researchgate.netnih.govmdpi.comwikipedia.org

The Ugi reaction involves the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.comwikipedia.org To synthesize a structure related to the target compound, 1-benzyl-4-piperidone could serve as the ketone component, benzylamine as the amine, a suitable carboxylic acid, and an isocyanide. The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylic acid to form a bis-amide product. mdpi.comwikipedia.org This method allows for the rapid generation of a library of substituted piperidines by varying the four starting components. researchgate.netnih.gov

| Ketone | Amine | Carboxylic Acid | Isocyanide | Product | Reference |

| N-alkylpiperidone | Aniline | Propionic acid | Aliphatic isocyanides | Carfentanil amides | mdpi.com |

| Boc-piperidone | Resin-bound glutamic acid | - | Isocyanide | Pyrrolidinone tethered piperidine | nih.gov |

Pathways to 1-Benzyl-4-phenylpiperidine-4-carboxylic Acid and its Esters

The synthesis of 1-benzyl-4-phenylpiperidine-4-carboxylic acid is a critical step, as it is the immediate precursor to the target carboxamide. This carboxylic acid can be prepared through the hydrolysis of the corresponding nitrile or ester.

One common route involves the hydrolysis of 1-benzyl-4-phenylamino-4-cyano-piperidine, which is obtained from the Strecker-type reaction. The hydrolysis of the nitrile can be achieved under acidic or basic conditions. For instance, treatment with concentrated sulfuric acid can convert the nitrile to the carboxamide, which can then be further hydrolyzed to the carboxylic acid. dtic.milresearchgate.net Alternatively, strong acidic conditions, such as refluxing in concentrated hydrochloric acid, can directly convert the nitrile to the carboxylic acid. google.comgoogle.com

Another pathway involves the synthesis of the corresponding ester, methyl 1-benzyl-4-phenylamino-4-piperidinecarboxylate, which can then be hydrolyzed to the carboxylic acid. The synthesis of this ester is a key step in the preparation of related pharmaceutical compounds. google.cominnospk.com

Transformation of Carboxylic Acid/Nitrile to Carboxamide Functionality

The final step in the synthesis of this compound is the conversion of the carboxylic acid or nitrile group at the C4 position into a primary carboxamide.

When starting from the carboxylic acid, several methods can be employed for amidation. Direct reaction with ammonia is often challenging due to the formation of a stable ammonium carboxylate salt. acs.orglibretexts.org Therefore, the carboxylic acid is typically activated first. Common activating agents include thionyl chloride (to form an acid chloride) or carbodiimides like dicyclohexylcarbodiimide (DCC). libretexts.org The activated carboxylic acid derivative then readily reacts with ammonia to form the primary amide. Another approach involves using coupling reagents such as p-nitrobenzenesulfonyl chloride in the presence of triethylamine and DMAP. tandfonline.com More direct methods are also being developed, for instance, using urea as a nitrogen source with a catalyst like Mg(NO₃)₂·6H₂O or using bis(trimethylsilyl)amine with a Lewis acid catalyst. acs.org

If the precursor is the α-amino nitrile, it can be partially hydrolyzed to the primary carboxamide. This is often achieved using concentrated sulfuric acid under controlled conditions to avoid complete hydrolysis to the carboxylic acid. dtic.milresearchgate.net For example, stirring the nitrile in cold, concentrated sulfuric acid can yield the desired carboxamide in good yield. researchgate.net

| Starting Material | Reagents | Product | Reference |

| Carboxylic Acid | DCC, Amine | Amide | libretexts.org |

| Carboxylic Acid | Urea, Mg(NO₃)₂·6H₂O | Primary Amide | |

| Carboxylic Acid | Bis(trimethylsilyl)amine, Yb(OTf)₃ | Primary Amide | acs.org |

| α-amino nitrile | Concentrated H₂SO₄ | Carboxamide | dtic.milresearchgate.net |

Direct Amidation Strategies

Direct amidation involves the formation of the amide bond in a single step from the parent carboxylic acid, 1-benzyl-4-phenylpiperidine-4-carboxylic acid, and an ammonia source. While conceptually straightforward, this transformation can be challenging due to the formation of a stable and unreactive ammonium carboxylate salt between the acidic carboxylic acid and the basic amine.

To overcome this, the reaction typically requires high temperatures (often exceeding 160°C) to drive off water and shift the equilibrium towards the amide product. However, such conditions are often not suitable for complex or thermally sensitive molecules. A more common approach involves the use of catalytic systems. Boron-based reagents, such as boric acid, have been employed as effective catalysts for direct amidations. These catalysts activate the carboxylic acid, facilitating the nucleophilic attack of the amine. The removal of water, the sole byproduct, is critical for driving the reaction to completion and is often accomplished by azeotropic distillation using a Dean-Stark apparatus or by adding dehydrating agents like molecular sieves.

Selective Hydrolysis of Nitrile Precursors

A robust and frequently employed method for synthesizing this compound is the selective hydrolysis of its nitrile precursor, 1-benzyl-4-phenylpiperidine-4-carbonitrile. This method offers a reliable pathway to the primary amide, often with good yields.

The hydrolysis is typically conducted under strongly acidic conditions. One effective method involves the use of cold, concentrated sulfuric acid. In a documented procedure for a closely related analogue, the α-aminonitrile was stirred with concentrated H₂SO₄ at ambient temperature for 48 hours, resulting in the formation of the carboxamide in a 73% yield. researchgate.net This approach effectively protonates the nitrile, rendering it susceptible to nucleophilic attack by water, followed by tautomerization to the amide. Careful control of the reaction temperature is crucial, as excessive heat can lead to over-hydrolysis, converting the desired carboxamide into the corresponding carboxylic acid.

Acylation Reactions to Form the Carboxamide

Acylation reactions provide a versatile and highly effective two-step method for the synthesis of the target carboxamide from its carboxylic acid precursor. This strategy involves the initial activation of the carboxylic acid, followed by reaction with an amine source.

Optimization and Process Intensification of Synthetic Routes

The industrial viability and laboratory efficiency of synthesizing this compound and its precursors depend on the optimization of reaction parameters and the application of process intensification techniques. Key areas of focus include the influence of reaction conditions on yield and purity and the implementation of stereochemical control for chiral analogues.

Influence of Reaction Conditions (Temperature, Solvent, Catalysis) on Yield and Purity

The synthesis of the key intermediate, 1-benzyl-4-phenylpiperidine-4-carbonitrile, provides a clear example of how reaction conditions can be optimized. An efficient synthesis has been reported utilizing a phase-transfer catalysis (PTC) approach. prepchem.com This method involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile in a biphasic system of toluene and a 50% aqueous sodium hydroxide solution. prepchem.com

The use of a phase-transfer catalyst, such as tetra-n-butylammonium hydrogen sulfate, is crucial. The catalyst facilitates the transport of the hydroxide anion from the aqueous phase to the organic phase, where it deprotonates the phenylacetonitrile, allowing it to react with the electrophile. This catalytic approach avoids the need for hazardous or expensive anhydrous solvents and strong bases like sodium amide. The temperature is another critical parameter; heating the reaction mixture to 85°C for four hours was found to provide a good yield of 70%. prepchem.com This demonstrates the synergistic effect of solvent choice, catalysis, and temperature on achieving an efficient and high-yielding synthesis of this crucial precursor.

Table 1: Optimized Reaction Conditions for 1-benzyl-4-phenylpiperidine-4-carbonitrile Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Solvent System | Toluene / 50% Aqueous NaOH | prepchem.com |

| Catalyst | Tetra-n-butylammonium hydrogen sulfate (Phase-Transfer Catalyst) | prepchem.com |

| Temperature | 85°C | prepchem.com |

| Reaction Time | 4 hours | prepchem.com |

| Yield | 70% | prepchem.com |

Stereochemical Control and Diastereoselective Synthesis (if applicable for analogues)

The parent compound, this compound, is achiral as the C4 position is symmetrically substituted. However, for analogues bearing additional substituents on the piperidine ring, stereochemical control becomes a critical aspect of the synthesis. For instance, the synthesis of 2,4-disubstituted piperidine analogues requires methods that can selectively produce the desired diastereomer (e.g., cis or trans).

Strategies have been developed that allow for the diastereoselective synthesis of such piperidines, providing access to specific stereoisomers which is crucial for studying structure-activity relationships in drug discovery. acs.orgacs.org These methods often rely on the conformational biases of the piperidine ring intermediates. For example, the presence of a bulky N-acyl group can influence the ground state conformation of the ring, creating a scenario where steric factors, such as pseudo-allylic strain (A¹,³ strain), direct the approach of incoming reagents to a specific face of the molecule. acs.org By carefully choosing the sequence of reactions (e.g., conjugate reduction followed by alkylation versus alkylation followed by reduction), it is possible to control the final stereochemical outcome, yielding either the cis or trans diastereomer with high selectivity. acs.orgacs.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

Comprehensive ¹H and ¹³C NMR Assignments and Analysis

The ¹H NMR spectrum of 1-benzyl-4-phenylpiperidine-4-carboxamide is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl (B1604629) and phenyl groups, the piperidine (B6355638) ring protons, the benzylic methylene (B1212753) protons, and the amide protons. The aromatic region would likely show complex multiplets for the monosubstituted phenyl and benzyl rings. The piperidine protons would appear as a set of multiplets in the aliphatic region, with their chemical shifts influenced by their stereochemical environment. The benzylic protons adjacent to the nitrogen would present as a characteristic singlet, while the amide protons would appear as two distinct signals due to hindered rotation around the C-N bond, or as a single broad signal.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include those for the quaternary carbon at the 4-position of the piperidine ring, the carbonyl carbon of the amide, and the various aromatic and aliphatic carbons. The chemical shifts of the piperidine ring carbons can also provide insights into the ring conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on the analysis of similar structures and may vary slightly from experimental data.)

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl-CH₂ | ~3.5 | ~63 |

| Benzyl-Ar-H | ~7.2-7.4 | ~127-130 (multiple peaks) |

| Phenyl-Ar-H | ~7.2-7.5 | ~125-129 (multiple peaks) |

| Piperidine-H (axial & equatorial) | ~2.0-3.0 (complex multiplets) | ~40-55 (multiple peaks) |

| Amide-NH₂ | ~5.5 and ~6.5 (two signals) or ~6.0 (broad) | - |

| Carbonyl-C=O | - | ~178 |

| Piperidine-C4 (quaternary) | - | ~45 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to elucidate the connectivity and stereochemistry of this compound, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be instrumental in tracing the connectivity within the piperidine ring by showing correlations between adjacent protons. It would also confirm the coupling patterns within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is essential for assigning the chemical shifts of the carbon atoms based on the assignments of their attached protons. For example, the signal for the benzylic methylene protons in the ¹H spectrum would correlate with the corresponding benzylic carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected between the benzylic protons and the carbons of the piperidine ring, as well as between the piperidine protons and the carbonyl carbon and the phenyl ring carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The exact mass can be used to confirm that the synthesized compound has the expected molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₂₂N₂O |

| Calculated Exact Mass | 294.1732 |

| Expected [M+H]⁺ ion | 295.1805 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure of the compound. The fragmentation of this compound is expected to be influenced by the presence of the benzyl group, the piperidine ring, and the carboxamide function. libretexts.org

Key fragmentation pathways would likely include:

Benzylic cleavage: Loss of a benzyl radical or formation of the stable tropylium (B1234903) ion (m/z 91) is a very common fragmentation pattern for N-benzyl compounds. thieme-connect.denih.gov

Cleavage of the piperidine ring: The piperidine ring can undergo characteristic fragmentation, often involving the loss of small neutral molecules.

Loss of the carboxamide group: The amide group can be lost as a neutral fragment (CONH₂).

McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement involving the amide group could occur. libretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular functional groups, providing valuable structural information.

For this compound, key vibrational bands would include:

N-H stretching: The amide N-H bonds would give rise to one or two sharp or broad bands in the region of 3100-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.

C=O stretching: The carbonyl group of the amide (Amide I band) will produce a strong absorption in the range of 1630-1690 cm⁻¹. nih.gov

N-H bending: The amide N-H bending vibration (Amide II band) is expected around 1550-1640 cm⁻¹.

C-N stretching: The C-N stretching of the amide and the piperidine ring will appear in the fingerprint region.

Aromatic C=C stretching: The phenyl and benzyl groups will show characteristic bands in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-C backbone vibrations, which may be weak in the IR spectrum.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound (Note: These are predicted values and may vary slightly from experimental data.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Amide N-H Stretch | 3100-3500 | Medium to Strong (IR) |

| Aromatic C-H Stretch | 3000-3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2850-3000 | Strong (IR & Raman) |

| Amide C=O Stretch (Amide I) | 1630-1690 | Strong (IR) |

| Amide N-H Bend (Amide II) | 1550-1640 | Medium to Strong (IR) |

| Aromatic C=C Stretch | 1400-1600 | Medium (IR & Raman) |

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal insights into the molecular conformation, crystal packing, and the network of intermolecular interactions that govern the solid-state architecture of this compound.

Determination of Solid-State Molecular Conformation

The primary output of an X-ray diffraction experiment on a single crystal of this compound would be the elucidation of its molecular conformation. This includes the precise measurement of bond lengths, bond angles, and torsion angles.

A critical aspect of the analysis would be the conformation of the piperidine ring. Saturated six-membered heterocyclic rings like piperidine typically adopt a stable chair conformation to minimize steric strain. This chair conformation provides a scaffold for the spatial arrangement of its substituents. The analysis would determine the orientation of the benzyl group on the nitrogen atom and the phenyl and carboxamide groups at the C4 position as either axial or equatorial. This arrangement is crucial for understanding the molecule's steric and electronic properties.

A hypothetical data table derived from such an analysis would resemble the following:

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is dictated by a variety of intermolecular forces. For this compound, the carboxamide group is expected to play a dominant role in directing the crystal packing through the formation of hydrogen bonds.

The amide group provides both a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor (C=O), making it highly likely to form robust intermolecular hydrogen bonds. These interactions could link molecules into chains, sheets, or more complex three-dimensional networks. The specific pattern of these hydrogen bonds would be a key feature of the crystal structure.

A summary of potential intermolecular interactions would be presented in a table format:

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| Hydrogen Bond | N-H···O=C | [Value] | [Value] | [Value] | [Value] |

| C-H···O | C-H···O=C | [Value] | [Value] | [Value] | [Value] |

| C-H···π | C-H···π(phenyl) | [Value] | [Value] | [Value] | [Value] |

This detailed structural information is fundamental for understanding the physicochemical properties of this compound, such as its melting point, solubility, and stability, and provides a crucial foundation for any further computational or experimental studies.

Computational and Theoretical Investigations

Conformational Analysis and Energetic Landscapes

Molecular mechanics (MM) serves as a primary tool for exploring the vast conformational space of flexible molecules like 1-Benzyl-4-phenylpiperidine-4-carboxamide. This method uses classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates.

Researchers employ systematic or stochastic conformational searches to identify low-energy structures. For this compound, the analysis focuses on:

Piperidine (B6355638) Ring Pucker: The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. However, boat and twist-boat conformations are also computationally explored, though they are typically higher in energy.

Substituent Orientations: The key variables are the orientations of the benzyl (B1604629) group on the nitrogen atom and the phenyl and carboxamide groups at the C4 position. The phenyl group can exist in either an axial or equatorial position relative to the piperidine ring. Generally, the equatorial position is favored to reduce steric hindrance.

Rotational Isomers: The rotation around the C-N bond of the benzyl group and the C-C bonds connecting the phenyl and carboxamide groups to the piperidine ring also leads to different conformers.

Force field calculations provide a rapid assessment of the relative energies of these various conformers, allowing for the identification of the most stable, low-energy structures that are likely to be populated at room temperature.

While molecular mechanics provides a static picture of stable conformers, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a simulated environment (e.g., in solution). nih.gov MD simulations solve Newton's equations of motion for the atoms in the system over time, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. mdpi.com

Key insights from MD simulations include:

Conformational Transitions: MD can show the transitions between different conformational states, such as ring-flipping of the piperidine core or rotation of the substituent groups. The frequency and timescale of these events can be analyzed.

Solvent Effects: By including explicit solvent molecules in the simulation box, MD can model how interactions with the solvent (e.g., water) influence the conformational preferences and dynamics of the compound.

MD simulations are particularly valuable for understanding how the molecule might adapt its shape when interacting with other molecules, such as biological receptors. nih.govresearchgate.net

Following the initial exploration with molecular mechanics, quantum mechanical (QM) calculations are used to obtain more accurate energies for the identified low-energy conformers. QM methods, such as Density Functional Theory (DFT), solve the Schrödinger equation to provide a more precise description of the electronic structure and, consequently, more reliable energy values.

By performing geometry optimizations and frequency calculations on the various conformational isomers (e.g., chair-equatorial vs. chair-axial phenyl), researchers can establish a precise hierarchy of stability. These calculations confirm the energetic penalties associated with less stable forms, such as those with significant steric clashes. Potential energy surface (PES) scans can also be employed to map the energy changes during specific conformational transitions, like the rotation of the phenyl group. researchgate.net

Electronic Structure and Reactivity Profiling

Beyond its three-dimensional shape, the electronic nature of this compound governs its reactivity. Computational methods provide a detailed picture of electron distribution and orbital energies.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of molecules. nih.gov For this compound, DFT calculations at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) are used to determine its ground-state properties. researchgate.net

Key properties derived from DFT calculations include:

Optimized Molecular Geometry: DFT provides highly accurate bond lengths, bond angles, and dihedral angles for the molecule's lowest energy conformation.

Electron Distribution: The calculation yields the electron density map, which shows how electrons are distributed across the molecule. This can be visualized using Molecular Electrostatic Potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The oxygen and nitrogen atoms are typically the most electron-rich sites.

These fundamental properties are essential for predicting the molecule's intermolecular interactions and its behavior in different chemical environments.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These are representative values for illustrative purposes and would be confirmed by specific calculations.)

| Property | Value |

| Total Energy | -978.5 Hartree |

| Dipole Moment | 3.45 Debye |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The interaction between the HOMO of one molecule and the LUMO of another governs many chemical reactions. wikipedia.org

For this compound, FMO analysis reveals:

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. In this compound, the HOMO is typically localized on the electron-rich regions, such as the phenyl rings and the nitrogen atom of the piperidine ring.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest-energy orbital that can accept electrons, indicating where the molecule is susceptible to nucleophilic attack. The LUMO is often distributed over the aromatic rings and the carbonyl group of the carboxamide.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity. researchgate.net

By analyzing the shapes and energies of these frontier orbitals, chemists can predict the most likely sites for electrophilic and nucleophilic reactions. researchgate.net

Electrostatic Potential Mapping and Charge Distribution

Computational chemistry provides powerful tools for visualizing the electronic properties of molecules. One such tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across a molecule's surface and offers insights into its reactivity. rsc.orgresearchgate.net MEP maps are invaluable for identifying electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack. rsc.org

The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), often associated with lone pairs on heteroatoms like oxygen or nitrogen, while blue signifies regions of low electron density (positive potential), usually found around hydrogen atoms bonded to electronegative atoms. rsc.orgresearchgate.net Intermediate potentials are represented by colors like green, yellow, and orange. rsc.org

For a molecule like this compound, an MEP analysis would highlight specific reactive sites. The oxygen atom of the carboxamide group is expected to be a site of strong negative potential (a red region), making it a primary center for hydrogen bonding interactions. Conversely, the hydrogen atom of the amide (N-H) would exhibit a positive potential (a blue region), indicating its role as a hydrogen bond donor.

In a computational study of a related peptide structure, the electrostatic potential over the carbon atom of a carbonyl (C=O) bond was calculated to be -6.3 kcal/mol, indicating a negative potential that influences intermolecular interactions. nih.gov Such calculations allow for a quantitative understanding of the forces that govern molecular recognition and binding. While specific MEP data for this compound is not publicly available, a theoretical analysis would yield values that characterize its key functional groups.

Interactive Table 1: Illustrative Electrostatic Potential Values for Key Regions of this compound

This table presents hypothetical, yet chemically reasonable, electrostatic potential values to illustrate how MEP analysis quantifies regional reactivity.

| Molecular Region/Atom | Predicted Electrostatic Potential (kcal/mol) | Implied Reactivity |

| Carbonyl Oxygen (C=O) | -15.5 | High affinity for electrophiles / Hydrogen bond acceptor |

| Amide Hydrogen (N-H) | +12.0 | Susceptible to nucleophiles / Hydrogen bond donor |

| Piperidine Nitrogen | -8.0 | Nucleophilic center, potential site for protonation |

| Phenyl Ring Face | -5.0 to +5.0 | Can engage in π-π stacking and cation-π interactions |

| Benzyl Group CH₂ | +3.5 | Weakly electropositive |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a virtual laboratory for exploring the intricate pathways of chemical reactions. By modeling reactants, products, intermediates, and transition states, researchers can elucidate complex mechanisms, understand reaction kinetics, and predict outcomes without conducting physical experiments. These theoretical investigations are particularly crucial for understanding the synthesis and transformation of complex molecules like piperidine derivatives.

Transition State Localization and Reaction Pathway Mapping

A key aspect of mechanistic studies is the identification of the transition state (TS)—the highest energy point along a reaction coordinate. Locating the TS and calculating its energy allows for the determination of the activation energy barrier, which governs the reaction rate. Computational methods can map the entire reaction pathway, revealing the sequence of events from reactants to products.

For instance, in studies of compounds related to the 4-phenylpiperidine (B165713) scaffold, such as fentanyl analogs, computational analysis has been used to investigate fragmentation pathways under mass spectrometry conditions. One study explored the collision-induced dissociation of protonated fentanyl, which shares the core piperidine structure. The calculations revealed that a proton transfer from the piperidine to the amide nitrogen facilitates the ring-opening of the piperidine. This pathway had a significantly lower energy barrier compared to alternative fragmentation routes, such as the loss of the phenethyl group, making it the dominant observed mechanism.

Interactive Table 2: Calculated Energy Barriers for Competing Reaction Pathways in a Fentanyl Analog

This table, based on findings for a structurally similar compound, demonstrates how computational mapping can distinguish between different potential reaction mechanisms by comparing their activation energies. nih.gov

| Reaction Pathway | Description | Relative Energy Barrier (kJ/mol) | Predicted Likelihood |

| Pathway A | Piperidine Ring-Opening | Lowest Energy | Most Favorable |

| Pathway B | Phenethyl Group Loss | 64 (higher than A) | Less Favorable |

| Pathway C | Bicyclic Ion Formation | Higher Collision Energies Required | Occurs under specific conditions |

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

The synthesis of substituted piperidines like this compound often involves reactions where multiple isomers (regioisomers or stereoisomers) can be formed. Computational chemistry has become an essential tool for predicting and explaining the selectivity of these transformations. rsc.org By calculating the energies of the different transition states that lead to each possible product, chemists can predict which isomer will be formed preferentially. rsc.orgnih.gov

A notable application is in predicting stereoselectivity. For example, in a visible-light-driven cyclization to form polysubstituted piperidines, Density Functional Theory (DFT) calculations were used to explain the observed cis-stereoselectivity. nih.gov The calculations showed that the transition state leading to the cis product was lower in energy because the alternative trans pathway would involve significant steric hindrance (1,3-diaxial repulsion) in the forming piperidine ring. nih.gov

Similarly, computational studies have been used to investigate the regioselectivity of reactions like piperidine ring expansions. In one study, semiempirical molecular orbital calculations were employed to understand both the regio- and stereochemistry of the expansion process, successfully explaining the formation of a single diastereomerically pure product. rsc.org These predictive capabilities accelerate the development of efficient synthetic routes by minimizing trial-and-error experimentation.

Interactive Table 3: Theoretical Prediction of Stereoselectivity in Piperidine Synthesis

This conceptual table illustrates how the calculated energies of competing transition states can be used to predict the major stereoisomer formed in a reaction.

| Transition State Geometry | Description | Calculated Relative Energy (kcal/mol) | Predicted Product Ratio (Major:Minor) |

| TS-1 (Axial Attack) | The incoming group approaches from the axial position, leading to the cis isomer. | 0.0 | >95 : 5 |

| TS-2 (Equatorial Attack) | The incoming group approaches from the equatorial position, leading to the trans isomer. | +3.5 (Higher due to steric clash) | <5 : 95 |

Reaction Mechanisms and Chemical Reactivity of the 1 Benzyl 4 Phenylpiperidine 4 Carboxamide Moiety

Reactivity of the Piperidine (B6355638) Nitrogen: Alkylation and Acylation Reactions

The tertiary nitrogen atom in the piperidine ring of 1-benzyl-4-phenylpiperidine-4-carboxamide is nucleophilic and readily undergoes reactions with electrophiles. This reactivity is central to the formation of quaternary ammonium salts and N-acylated products.

Alkylation Reactions

The lone pair of electrons on the piperidine nitrogen allows for facile reaction with alkyl halides to form quaternary ammonium salts. This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties. The general reaction involves the treatment of the parent compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an appropriate solvent.

The rate and success of the alkylation can be influenced by the nature of the alkylating agent and the reaction conditions. For instance, p-methoxybenzyl chloride is a highly reactive SN1 electrophile and may even react with alcohol solvents, necessitating the use of aprotic solvents like dichloromethane (DCM) for successful N-alkylation of piperidine derivatives chemicalforums.com.

| Alkylating Agent | Solvent | Base | Temperature | Reaction Type | Product |

| Benzyl (B1604629) chloride | Ethanol (B145695) | K2CO3 | 80 °C (Microwave) | SN2 favored | N-benzylated piperidine |

| 4-Methoxybenzyl chloride | Dichloromethane | DIPEA | Room Temperature | SN1 favored | N-(4-methoxybenzyl)piperidinium salt |

| 4-Bromobenzyl chloride | Ethanol | K2CO3 | 80 °C (Microwave) | SN1 favored | N-(4-bromobenzyl)piperidinium salt |

This table illustrates typical conditions for the N-alkylation of piperidine derivatives, highlighting the influence of the substituent on the benzyl chloride.

Acylation Reactions

While the tertiary nitrogen of this compound cannot be acylated in the traditional sense (as it lacks a proton to be replaced), reactions with acylating agents can occur under specific conditions, leading to cleavage of the N-benzyl group. However, a more common reaction involving acylation in the context of this molecule's synthesis is the acylation of a precursor secondary amine. For instance, the synthesis of related compounds involves the reaction of a secondary piperidine with an acid chloride in the presence of a base. This reaction is a standard method for forming amide bonds nih.gov.

Reactivity of the Carboxamide Group: Hydrolysis and Derivatization

The carboxamide group at the 4-position of the piperidine ring is a key functional handle that can be transformed into other important functionalities, such as carboxylic acids and amines.

Hydrolysis

The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. A patented method for the preparation of the related 1-benzyl-4-anilinopiperidine-4-carboxylic acid involves the hydrolysis of the corresponding carboxamide. This is achieved by refluxing the carboxamide in concentrated hydrochloric acid for an extended period (10-20 hours) google.comgoogle.com. The reaction proceeds via nucleophilic acyl substitution, where water acts as the nucleophile.

Reaction Conditions for Hydrolysis:

Reagent: Concentrated Hydrochloric Acid

Temperature: Boiling/Reflux

Time: 10-20 hours

This transformation is a critical step in the synthesis of many pharmacologically active piperidine derivatives google.com.

Derivatization

The carboxamide group can undergo various derivatization reactions. One of the most significant is its reduction to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) can effectively reduce the amide to the corresponding aminomethyl group (R-CONH2 → R-CH2NH2) libretexts.orgmasterorganicchemistry.com. This reaction typically proceeds in an ether solvent like tetrahydrofuran (THF), followed by an aqueous workup . The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an oxygen-metal complex to form an iminium ion, which is then further reduced to the amine chemistrysteps.com.

Chemical Transformations Involving the Phenyl Substituents (e.g., Electrophilic Aromatic Substitution)

The two phenyl rings in this compound, the N-benzyl group and the 4-phenyl group, are susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the electronic effects of the substituents attached to the rings.

The N-benzyl group is attached to the electron-donating piperidine nitrogen, which activates the phenyl ring towards electrophilic attack. The piperidinomethyl group (-CH2-N(piperidine)) is an ortho, para-directing group wikipedia.org. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur primarily at the ortho and para positions of the benzyl ring.

| Aromatic Ring | Substituent | Electronic Effect of Substituent | Expected Directing Effect |

| N-Benzyl | Piperidinomethyl | Activating (+I, +M) | Ortho, Para |

| 4-Phenyl | 1-Benzyl-4-carboxamidopiperidin-4-yl | Weakly Activating/Deactivating | Ortho, Para (likely) |

This table summarizes the expected directing effects for electrophilic aromatic substitution on the phenyl rings of the target molecule.

Ring System Reactivity and Potential Transformations of the Piperidine Core

The piperidine ring itself, along with the N-benzyl group, can undergo several transformations that alter the core structure of the molecule.

N-Debenzylation

A common and synthetically useful reaction is the removal of the N-benzyl group, a process known as debenzylation. This is typically achieved through catalytic hydrogenation. The reaction involves treating the N-benzylpiperidine derivative with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst google.com. This reaction is valuable as the benzyl group often serves as a protecting group for the piperidine nitrogen during synthesis, and its removal allows for further functionalization at that position. Visible-light-mediated oxidative debenzylation offers a milder alternative to traditional methods nih.govchemrxiv.org.

Ring Opening and Degradation

Under certain conditions, the piperidine ring can undergo cleavage. The Emde degradation is a method for the reduction of a quaternary ammonium cation to a tertiary amine, which can sometimes lead to ring opening, particularly with strained ring systems wikipedia.orgresearchgate.net. This reaction is typically carried out using sodium amalgam or lithium aluminum hydride wikipedia.org.

Another potential transformation is the von Braun reaction , which involves the reaction of a tertiary amine with cyanogen bromide (CNBr). This reaction typically leads to the cleavage of one of the C-N bonds of the amine, resulting in a cyanamide and an alkyl bromide. For a cyclic amine like piperidine, this would result in a ring-opened product.

Oxidative cleavage of the piperidine ring can also occur under strong oxidizing conditions. The initial phase of oxidation of alkyl-substituted aromatic compounds can involve radical addition and subsequent ring cleavage nih.govescholarship.org.

1 Benzyl 4 Phenylpiperidine 4 Carboxamide As a Chemical Scaffold and Building Block

Design and Synthesis of Chemically Modified Analogues and Derivatives

The synthesis of analogues based on the 1-benzyl-4-phenylpiperidine-4-carboxamide scaffold is a versatile process, allowing for extensive chemical modifications at its key positions. The core structure itself can be assembled through various synthetic routes, often starting from precursors like 1-benzyl-4-piperidone.

The N-benzyl group in the scaffold serves as a common starting point for derivatization. While the benzyl (B1604629) group itself can be substituted on its aromatic ring, it is more frequently used as a protecting group that can be removed to allow for the introduction of a wide array of other substituents.

One of the most common transformations is the debenzylation of the piperidine (B6355638) nitrogen. This is typically achieved through catalytic hydrogenation (hydrogenolysis), which cleaves the benzyl group to yield the secondary amine, 4-phenylpiperidine-4-carboxamide (B8810514). This intermediate is a crucial building block for introducing new functionalities at the N1 position.

Table 1: Examples of N1-Substituent Modifications

| Starting Material | Reagent/Condition | N1-Substituent | Product |

|---|---|---|---|

| This compound | H₂, Pd/C | H | 4-Phenylpiperidine-4-carboxamide |

| 4-Phenylpiperidine-4-carboxamide | Acyl Chloride (R-COCl) | Acyl (R-CO-) | N-Acyl-4-phenylpiperidine-4-carboxamide |

| 4-Phenylpiperidine-4-carboxamide | Alkyl Halide (R-X) | Alkyl (R-) | N-Alkyl-4-phenylpiperidine-4-carboxamide |

| 4-Phenylpiperidine-4-carboxamide | Aryl Halide, Pd-catalyst | Aryl | N-Aryl-4-phenylpiperidine-4-carboxamide |

This synthetic flexibility allows for the creation of analogues where the N1-benzyl group is replaced by various alkyl, acyl, and sulfonyl groups, significantly altering the lipophilicity, steric bulk, and electronic properties of the resulting molecule.

The C4-phenyl group is another key site for modification. The introduction of substituents onto this aromatic ring can profoundly influence the molecule's conformation and intermolecular interactions. Synthesis of these analogues typically involves starting with a correspondingly substituted precursor, such as a 4-substituted phenylacetonitrile, which can be used to construct the piperidine ring.

Alternatively, modern cross-coupling reactions can be employed on a suitably functionalized piperidine core. For instance, a 4-bromo-1-benzylpiperidine-4-carboxamide intermediate could undergo Suzuki or Stille coupling with various arylboronic acids or organostannanes to introduce a wide range of substituted phenyl groups at the C4 position.

Research into related 4-phenylpiperidine (B165713) scaffolds has shown that introducing electron-withdrawing or electron-donating groups at the para-, meta-, or ortho-positions of the phenyl ring can fine-tune the properties of the molecule. researchgate.net For example, the synthesis of analogues with chloro, trifluoromethyl, or methoxy (B1213986) groups on the C4-phenyl ring has been explored in various chemical contexts. researchgate.net

The carboxamide group at C4 is a versatile functional handle that can be chemically transformed into several other important groups. This derivatization expands the chemical space accessible from the main scaffold.

Common transformations include:

Hydrolysis: The primary carboxamide can be hydrolyzed under acidic or basic conditions to yield the corresponding 1-benzyl-4-phenylpiperidine-4-carboxylic acid. This carboxylic acid is a key intermediate for further reactions.

Esterification: The carboxylic acid obtained from hydrolysis can be readily converted into a variety of esters (methyl, ethyl, etc.) through Fischer esterification or by using coupling agents followed by reaction with an alcohol.

Dehydration: The carboxamide can be dehydrated using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride (B1165640) (TFAA) to form the corresponding 1-benzyl-4-phenylpiperidine-4-carbonitrile. nih.gov

Amide Coupling: The carboxylic acid intermediate can be coupled with various primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) to generate a diverse library of secondary and tertiary amides. researchgate.net

Table 2: Synthetic Transformations of the Carboxamide Group

| Starting Functionality | Reagent(s) | Resulting Functionality |

|---|---|---|

| Carboxamide (-CONH₂) | H₃O⁺ / Heat | Carboxylic Acid (-COOH) |

| Carboxylic Acid (-COOH) | R-OH, H⁺ | Ester (-COOR) |

| Carboxamide (-CONH₂) | SOCl₂ or P₂O₅ | Nitrile (-CN) |

Application in the Construction of Diverse Compound Libraries for Chemical Research

The this compound framework is considered a "privileged scaffold" in medicinal chemistry and chemical biology. ambeed.com A privileged scaffold is a molecular core structure that is capable of binding to multiple biological targets through systematic modification. The synthetic accessibility of three distinct diversification points (N1, C4-phenyl, and C4-carboxamide) makes this scaffold exceptionally well-suited for the construction of large, diverse compound libraries for chemical research and screening purposes.

By employing combinatorial chemistry and parallel synthesis techniques, chemists can efficiently generate hundreds or thousands of unique analogues from this single core structure. For example, a matrix-based synthesis approach can be envisioned:

A set of 10 different substituted benzyl bromides can be reacted with a 4-phenylpiperidine-4-carboxamide core.

The resulting 10 N-substituted compounds can each be subjected to a set of 10 different derivatization reactions at the carboxamide group (e.g., conversion to different esters or substituted amides).

This two-step process would rapidly yield a library of 100 distinct compounds.

The creation of such libraries is instrumental in high-throughput screening campaigns to identify compounds with specific chemical or physical properties. The structural diversity encoded within the library increases the probability of discovering molecules with desired characteristics.

Exploration in Supramolecular Chemistry and Materials Science Applications

While the this compound scaffold is predominantly explored for its biological applications, its inherent structural features suggest potential for use in supramolecular chemistry and materials science. The combination of a hydrogen-bond donating and accepting carboxamide group with two aromatic phenyl rings provides the necessary functionalities for forming ordered, non-covalent assemblies.

Potential applications could include:

Self-Assembling Systems: The carboxamide group is a well-known motif for forming strong and directional hydrogen bonds, which can drive the self-assembly of molecules into higher-order structures like tapes, sheets, or fibers. The phenyl and benzyl groups can participate in π-π stacking interactions, further stabilizing these assemblies.

Gelators: Under specific conditions (e.g., in certain solvents), analogues of this scaffold could potentially form supramolecular gels. The entanglement of self-assembled fibrillar networks can immobilize solvent molecules, leading to the formation of soft materials.

Crystal Engineering: The defined stereochemistry and multiple interaction sites make this scaffold an interesting target for crystal engineering studies. By systematically modifying the substituents, it may be possible to control the packing of molecules in the solid state to create materials with specific optical or physical properties.

To date, the literature specifically detailing the use of this compound in these non-biological fields is limited. However, the fundamental principles of molecular recognition and self-assembly strongly support the potential for this scaffold to be a valuable building block in the design of new supramolecular systems and functional materials.

Role as a Chemical Probe in Mechanistic Studies (non-biological target emphasis)

In chemical research, a chemical probe is a small molecule used to study and manipulate a system of interest, providing insights into its function or mechanism. While derivatives of the 4-phenylpiperidine-4-carboxamide scaffold are widely developed as chemical probes for biological targets (e.g., enzymes and receptors), their application in non-biological mechanistic studies is less common but conceptually feasible.

In a non-biological context, an analogue of this compound could be designed to act as:

A Ligand in Homogeneous Catalysis: The piperidine nitrogen and the carboxamide oxygen could serve as a bidentate ligand for a metal center. By synthesizing a library of these ligands with varying steric and electronic properties (e.g., by changing substituents on the phenyl rings), one could systematically study their effect on the activity and selectivity of a catalytic reaction. This allows for detailed mechanistic investigation of the catalyst's behavior.

A Reporter Molecule: A derivative could be functionalized with a fluorescent tag. The change in the fluorescence properties of the tag upon binding to a target analyte or upon a change in the local chemical environment could be used to probe reaction mechanisms or to sense the presence of specific chemical species.

A Chiral Selector in Chromatography: Enantiomerically pure derivatives of the scaffold could be immobilized onto a solid support (e.g., silica) to create a chiral stationary phase for HPLC. These phases are used to separate racemic mixtures and to study enantioselective interactions.

The primary focus of research on this scaffold remains within the biological sciences, and specific examples of its use as a non-biological chemical probe are not prevalent in the current literature. The exploration of its potential in these areas represents an opportunity for future chemical research.

Future Research Directions and Emerging Perspectives

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of complex molecules like piperidine (B6355638) derivatives is increasingly scrutinized through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. Future research will likely focus on developing more sustainable synthetic routes for 1-benzyl-4-phenylpiperidine-4-carboxamide.

Key areas of innovation include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. Research is moving towards the use of more benign alternatives such as water, ethanol (B145695), or solvent-free reaction conditions. derpharmachemica.comunibo.it For instance, syntheses of piperidine-2,6-dione derivatives have been successfully developed using ethanol as a solvent, which is a greener alternative to conventional methods. derpharmachemica.com

Development of Novel Catalysts: The use of non-toxic, recyclable catalysts is a cornerstone of green chemistry. ajchem-a.com For example, nanomagnetite (Fe3O4) has been used as an effective and reusable catalyst for preparing certain piperidine building blocks. ajchem-a.com Future syntheses could explore similar eco-friendly catalysts for the construction of the 4,4-disubstituted piperidine core.

One-Pot and Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reagents in a single step to form a complex product, thereby reducing waste, energy consumption, and reaction time. nih.gov The Ugi four-component reaction (Ugi-4CR) is a versatile MCR already used to create libraries of 1,4,4-trisubstituted piperidines and could be adapted for more efficient synthesis of this compound and its analogs. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. researchgate.netnih.gov These computational tools can analyze vast datasets to predict the properties of molecules, accelerate the design of new compounds, and optimize synthetic pathways. researchgate.netnih.gov

For this compound and its derivatives, AI and ML can be applied in several ways:

Property Prediction: AI models can be trained to predict a wide range of properties, including physicochemical characteristics, biological activity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.govdoaj.org This allows for the in silico screening of virtual compounds, saving significant time and resources compared to traditional experimental testing. researchgate.netclinmedkaz.org

De Novo Design: Generative AI models can design novel molecules from scratch with desired properties. researchgate.netmdpi.com By defining specific criteria, researchers could use these models to generate new piperidine-based structures with potentially enhanced efficacy or improved safety profiles.

Virtual High-Throughput Screening (vHTS): ML algorithms can rapidly screen large virtual libraries of compounds to identify potential "hit" molecules that are likely to bind to a specific biological target. nih.govmdpi.com This approach can prioritize which derivatives of this compound should be synthesized and tested. The integration of AI/ML with computer-aided drug design has been shown to increase the success rate of hit identification. nih.gov

Advanced Characterization Techniques (e.g., Cryo-EM for conformational studies of small molecules)

Cryo-Electron Microscopy (Cryo-EM): Traditionally used for large biological macromolecules, cryo-EM is emerging as a powerful tool for studying smaller molecules, particularly when they are part of a larger complex. nih.govnih.govportlandpress.com Cryo-EM allows for the analysis of molecules in a near-native, vitrified solution state and can capture multiple conformational states from a single sample. nih.gov For this compound, cryo-EM could be invaluable for visualizing its binding mode and the conformational changes it induces in a target protein, providing information that is often difficult to obtain with X-ray crystallography alone. nih.govnih.gov Recent advancements have demonstrated the ability of cryo-EM to resolve the structures of protein-ligand complexes to near-atomic resolution, making it increasingly viable for structure-based drug design. researchgate.netacs.org

Computational Conformational Analysis: DFT and MP2 calculations can be used to study the conformational preferences of piperidine derivatives, revealing how substituents influence the stability of different chair and twist forms of the piperidine ring. osti.gov

Exploration of Novel Intermolecular Interactions and Self-Assembly Phenomena

The specific arrangement of functional groups in this compound—including the amide, the tertiary amine, and two aromatic rings—creates opportunities for a variety of non-covalent interactions.

Hydrogen Bonding: The carboxamide group is a classic hydrogen bond donor and acceptor, allowing for the formation of predictable networks between molecules.

π-π Stacking: The presence of both a benzyl (B1604629) and a phenyl group allows for potential π-π stacking interactions, which can influence molecular packing and aggregation.

Self-Assembly: The interplay of these intermolecular forces could lead to spontaneous self-assembly into ordered supramolecular structures, such as helical ribbons or other complex architectures. researchgate.net Understanding and controlling this phenomenon could lead to the development of novel materials with unique properties, for instance, for use in drug delivery systems or as functional biomaterials. The study of how these molecules interact with biological targets, such as receptors or enzymes, provides insight into the critical interactions responsible for their activity. nih.govnih.gov

Development of the Piperidine-4,4-disubstituted Scaffold for New Chemical Utilities

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous natural products and approved drugs. researchgate.netderpharmachemica.comlifechemicals.comnih.gov The 4,4-disubstituted piperidine motif, a central feature of this compound, is particularly valuable. nih.govnih.govnih.gov

The development of this scaffold is a promising strategy for creating new chemical entities with diverse applications. acs.orgthieme-connect.com Synthetic methods that allow for the diastereoselective construction of substituted piperidines are crucial for exploring chemical space and establishing structure-activity relationships. researchgate.netacs.org Compounds based on this scaffold have demonstrated a wide range of biological activities, including:

Analgesic properties nih.govnih.gov

Antiviral activity nih.gov

Serotonin antagonism nih.gov

CCR5 receptor antagonism nih.gov

Continued research into the synthesis and functionalization of the 4,4-disubstituted piperidine scaffold will undoubtedly lead to the discovery of new compounds with novel utilities, building upon the established importance of this structural class in medicinal chemistry. nih.govacs.orgacs.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Benzyl-4-phenylpiperidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step processes, including nucleophilic substitution and amidation. For example:

- Step 1 : React 1-benzyl-4-phenylpiperidine with a carbonylating agent (e.g., phosgene or triphosgene) to introduce the carboxamide group.

- Step 2 : Optimize reaction conditions by controlling temperature (e.g., 0–5°C for sensitive intermediates) and solvent polarity (e.g., dichloromethane for solubility).

- Step 3 : Purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane. Yield improvements (>70%) are achievable by extending reaction times in anhydrous conditions .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to verify piperidine ring conformation, benzyl group integration, and carboxamide resonance (e.g., δ ~165 ppm for carbonyl).

- LC-MS : Confirm molecular ion peaks (e.g., [M+H] at m/z 335.2) and fragmentation patterns.

- IR : Detect characteristic C=O stretching (~1680 cm) and N-H bending (~1550 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or stereochemical changes) impact the biological activity of this compound analogs?

- Methodological Answer :

- Fluorination : Introduce fluorine at the piperidine 3-position to enhance metabolic stability. Compare binding affinity using receptor assays (e.g., IC values for enzyme inhibition).

- Stereochemistry : Synthesize (R)- and (S)-enantiomers via chiral catalysts (e.g., BINAP-metal complexes). Assess selectivity using X-ray crystallography or molecular docking .

- Data Table :

| Modification | Biological Activity (IC, nM) | Selectivity Ratio (Target/Off-Target) |

|---|---|---|

| Parent Compound | 120 ± 15 | 1:8 |

| 3-Fluoro Analog | 45 ± 7 | 1:2 |

| (R)-Enantiomer | 28 ± 4 | 1:1.5 |

Q. How can contradictory data in solubility and stability studies of this compound be resolved?

- Methodological Answer :

- Solubility : Use standardized buffers (e.g., PBS pH 7.4) and quantify via UV-Vis at λ = 260 nm. Discrepancies may arise from polymorphic forms; characterize crystallinity via XRPD.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Analyze degradation products via HPLC-MS and adjust formulation (e.g., lyophilization for hygroscopic batches) .

Q. What strategies are effective for scaling up this compound synthesis while maintaining purity?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat transfer and reduce side reactions (e.g., overalkylation) by optimizing residence time and mixing efficiency.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time.